molecular formula C11H16ClO3PS2 B1585276 Danifos CAS No. 7173-84-4

Danifos

Cat. No.: B1585276
CAS No.: 7173-84-4
M. Wt: 326.8 g/mol
InChI Key: ZSAZGCBSZUURAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danifos is a chemical compound with the molecular formula C11H16ClO3PS2 and a molecular weight of 326.8 g/mol. It has garnered significant attention in the scientific community due to its unique physical and chemical properties. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Danifos involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction parameters. The process involves the use of high-purity raw materials and advanced purification techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: Danifos undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Danifos has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in industrial processes.

Mechanism of Action

Danifos can be compared with other similar compounds to highlight its uniqueness:

    Fosfomycin: Both this compound and Fosfomycin have antibacterial properties, but this compound may exhibit a broader spectrum of activity.

    Sulfonamides: While both compounds have antimicrobial effects, this compound has a different mechanism of action and chemical structure.

    Thiazoles: this compound and thiazoles share some structural similarities, but this compound has distinct functional groups that confer unique properties.

Comparison with Similar Compounds

  • Fosfomycin
  • Sulfonamides
  • Thiazoles

Danifos stands out due to its unique combination of physical and chemical properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-4-(diethoxyphosphorylsulfanylmethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO3PS2/c1-3-14-16(13,15-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAZGCBSZUURAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221953
Record name Danifos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7173-84-4
Record name Danifos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7173-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danifos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danifos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Danifos
Reactant of Route 2
Reactant of Route 2
Danifos
Reactant of Route 3
Reactant of Route 3
Danifos
Reactant of Route 4
Reactant of Route 4
Danifos
Reactant of Route 5
Reactant of Route 5
Danifos
Reactant of Route 6
Reactant of Route 6
Danifos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.